2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile
Description
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile is an organic compound characterized by the presence of multiple fluorine atoms and a benzonitrile group This compound is notable for its unique structural features, which include a tetrafluorinated phenoxy group and a prop-1-enyl substituent
Properties
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4NO/c1-2-5-10-12(17)14(19)16(15(20)13(10)18)22-11-7-4-3-6-9(11)8-21/h2-7H,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXMVIIXOBWWQP-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C#N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C#N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction generally employs a palladium catalyst and an organoboron reagent, with the tetrafluorinated phenoxy group being introduced through this coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other groups, allowing for the creation of a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a range of fluorinated analogs .
Scientific Research Applications
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound shares the tetrafluorinated phenoxy group but differs in the presence of a trifluoromethyl group instead of the prop-1-enyl substituent.
2,3,5,6-Tetrafluoro-4-hydroxybenzonitrile: Similar in having a tetrafluorinated phenoxy group and a benzonitrile group, but lacks the prop-1-enyl substituent.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: This compound has a carboxylic acid group instead of the benzonitrile group, making it structurally similar but functionally different.
Uniqueness
The uniqueness of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzonitrile lies in its combination of a tetrafluorinated phenoxy group with a prop-1-enyl substituent and a benzonitrile group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
